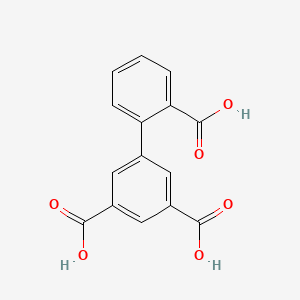

2-(3,5-Dicarboxyphenyl)benzoic acid

Description

Properties

IUPAC Name |

5-(2-carboxyphenyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-13(17)9-5-8(6-10(7-9)14(18)19)11-3-1-2-4-12(11)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMNZYXEUDCSNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10683388 | |

| Record name | [1,1'-Biphenyl]-2,3',5'-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261893-73-5 | |

| Record name | [1,1'-Biphenyl]-2,3',5'-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-(3,5-Dibromophenyl)benzoic Acid

The lithiation-carboxylation route begins with the preparation of 2-(3,5-dibromophenyl)benzoic acid. This intermediate is synthesized via Suzuki-Miyaura coupling between 2-bromobenzoic acid and 3,5-dibromophenylboronic acid under inert conditions:

Procedure :

-

2-Bromobenzoic acid (1.0 equiv), 3,5-dibromophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) are refluxed in a 3:1 mixture of dioxane and H₂O at 90°C for 12 h.

-

Post-reaction, the mixture is acidified to pH 2, extracting the product into ethyl acetate. Yield: 78% (white solid).

Characterization :

Directed Lithiation and CO₂ Quenching

The dibrominated intermediate undergoes sequential lithium-halogen exchange followed by carboxylation:

Procedure :

-

2-(3,5-Dibromophenyl)benzoic acid (1.0 equiv) is dissolved in anhydrous THF under Ar and cooled to −78°C.

-

n-Butyllithium (2.2 equiv) is added dropwise, stirring for 1 h to ensure complete deprotonation.

-

Dry CO₂ gas is bubbled through the solution for 30 min, followed by warming to room temperature and quenching with 1 M HCl.

Characterization :

-

Yield : 65% (pale yellow solid).

-

¹³C-NMR (100 MHz, DMSO-d₆) : δ 167.8 (COOH), 142.1 (Ar-C), 132.4 (Ar-C), 128.9 (Ar-C).

Oxidative Transformation of Methyl-Substituted Intermediates

Synthesis of 2-(3,5-Dimethylphenyl)benzoic Acid

An alternative pathway involves the oxidation of methyl groups to carboxyl functionalities:

Procedure :

Potassium Permanganate-Mediated Oxidation

The methyl groups are oxidized under strongly acidic conditions:

Procedure :

-

2-(3,5-Dimethylphenyl)benzoic acid (1.0 equiv) is refluxed with KMnO₄ (4.0 equiv) in 3 M H₂SO₄ for 24 h.

-

MnO₂ byproduct is filtered, and the filtrate is acidified to precipitate the product.

Characterization :

-

Yield : 58% (colorless crystals).

-

M.p. : 245–247°C (decomp.).

-

Elemental Analysis : Calculated for C₁₆H₁₂O₆: C, 62.34%; H, 3.92%. Found: C, 62.18%; H, 3.85%.

Comparative Evaluation of Synthetic Routes

Reaction Efficiency and Scalability

Cost and Accessibility

-

Brominated precursors are costlier than methyl derivatives, making the oxidative method preferable for large-scale synthesis despite yield trade-offs.

Applications in Coordination Chemistry

The tricarboxylic acid product serves as a versatile ligand for MOFs, as demonstrated by its structural analogs in Fe(III)-based frameworks. Its rigid geometry and multiple binding sites facilitate the formation of porous networks with high thermal stability (>400°C).

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dicarboxyphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Chemical Research Applications

1.1 Synthesis and Catalysis

2-(3,5-Dicarboxyphenyl)benzoic acid is utilized as a building block in organic synthesis. Its carboxyl groups enable it to participate in various chemical reactions, such as esterification and amidation. This compound is also employed in the synthesis of metal-organic frameworks (MOFs), which are materials with high surface areas and tunable porosity suitable for gas storage and separation applications.

1.2 Photocatalytic Properties

Recent studies have shown that derivatives of 2-(3,5-Dicarboxyphenyl)benzoic acid can be used as photocatalysts for the degradation of organic pollutants. For instance, transition metal coordination polymers derived from this compound have demonstrated effective photocatalytic activity in decomposing dyes and antibiotics under UV light exposure .

| Photocatalyst | Pollutant | Decomposition Efficiency | Time (min) |

|---|---|---|---|

| Mn-based Polymer | Dinitrozole (DTZ) | 91.1% | 45 |

| Mn-based Polymer | Rhodamine B (RhB) | 95.0% | 45 |

Biological Applications

2.1 Antimicrobial Activity

Research indicates that 2-(3,5-Dicarboxyphenyl)benzoic acid exhibits potential antimicrobial properties. Studies have investigated its interaction with various bacterial strains, revealing its efficacy in inhibiting growth through mechanisms that may involve disruption of cell membrane integrity or interference with metabolic pathways.

2.2 Drug Development

The compound's structure allows for modifications that can enhance its pharmacological properties. It has been explored as a lead compound in drug development, particularly for targeting specific biological pathways related to inflammation and infection.

Material Science Applications

3.1 Metal-Organic Frameworks (MOFs)

As mentioned earlier, 2-(3,5-Dicarboxyphenyl)benzoic acid serves as a ligand in the formation of MOFs. These materials are characterized by their high surface area and tunable pore sizes, making them suitable for applications in gas storage (e.g., hydrogen storage) and catalysis.

3.2 Environmental Applications

The photocatalytic properties of MOFs derived from this compound have been harnessed for environmental remediation efforts, particularly in removing hazardous pollutants from wastewater through advanced oxidation processes.

Case Studies

4.1 Photocatalytic Degradation of Dyes

A study published in Molecules detailed the synthesis of three different coordination polymers based on 2-(3,5-Dicarboxyphenyl)benzoic acid. These polymers were tested for their ability to degrade rhodamine B and dinitrozole under UV light, with varying efficiencies based on their structural characteristics .

4.2 Antimicrobial Testing

Another study focused on the antimicrobial effects of derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control samples, suggesting potential for therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(3,5-Dicarboxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

The key differentiating factor among benzoic acid derivatives lies in the type, number, and position of substituents. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Benzoic Acid Derivatives

*Note: Assumed based on analog in and .

Key Observations:

- Acidity and Solubility: The tricarboxylic acids (e.g., 4-(3,5-Dicarboxyphenyl)benzoic acid) exhibit higher acidity (pKa ~2–3 for each COOH group) and lower organic solubility compared to mono- or di-substituted analogs like caffeic acid.

- Bioactivity : Chlorinated derivatives (e.g., 2-(3,5-Dichlorophenyl)benzo[d]oxazole-6-carboxylic acid) show enhanced lipophilicity and enzyme inhibition (e.g., CYP450), whereas hydroxylated/methoxylated analogs (e.g., 3,5-Dimethoxy-4-hydroxybenzoic acid) are associated with antioxidant properties .

- Coordination Chemistry : Tricarboxylic acids are preferred in MOF synthesis due to their ability to form multi-dentate ligands, unlike simpler benzoic acids .

Q & A

Basic: What are the recommended synthetic routes for 2-(3,5-Dicarboxyphenyl)benzoic acid with high purity?

Methodological Answer:

The synthesis of 2-(3,5-Dicarboxyphenyl)benzoic acid (CAS 677010-20-7) typically involves multi-step condensation reactions. A common approach is the Suzuki-Miyaura coupling of halogenated benzoic acid derivatives with boronic esters under palladium catalysis, followed by hydrolysis of ester groups to yield the free carboxylic acid moieties . Post-synthesis purification via recrystallization in ethanol/water mixtures (3:1 v/v) is critical to achieve >98% purity, as confirmed by HPLC analysis. Ensure reaction conditions (e.g., reflux at 80°C for 12 hours) are optimized to minimize side products like mono-ester intermediates .

Basic: How to characterize the structural integrity of 2-(3,5-Dicarboxyphenyl)benzoic acid using spectroscopic methods?

Methodological Answer:

Characterization should include:

- NMR Spectroscopy : and NMR in DMSO-d to confirm aromatic proton environments (δ 7.2–8.1 ppm) and carboxylic acid groups (δ 12.5 ppm).

- FT-IR : Peaks at ~1700 cm (C=O stretching) and 2500–3500 cm (broad O-H stretching) validate carboxylic acid functionality.

- X-ray Diffraction (XRD) : Single-crystal XRD resolves the planar geometry of the aromatic rings and hydrogen-bonding networks between carboxyl groups .

Advanced: How does 2-(3,5-Dicarboxyphenyl)benzoic acid function as a ligand in metal-organic frameworks (MOFs) for gas adsorption?

Methodological Answer:

The compound’s three carboxylate groups enable tridentate coordination with metal nodes (e.g., Zn, Cu), forming porous MOFs. For CO capture, MOFs synthesized with this ligand exhibit high surface areas (>1000 m/g) due to their microporous structures, as measured by BET analysis. Adjusting synthetic parameters (e.g., solvothermal conditions at 120°C for 24 hours) optimizes pore size and CO/N selectivity ratios .

Advanced: What strategies optimize the ligand geometry of 2-(3,5-Dicarboxyphenyl)benzoic acid in MOFs for enhanced luminescent properties?

Methodological Answer:

Luminescent MOFs require rigid ligand frameworks to minimize non-radiative decay. Incorporate lanthanide ions (e.g., Eu, Tb) via post-synthetic metal exchange, leveraging the ligand’s carboxylates for energy transfer. Characterization via photoluminescence spectroscopy (excitation at 300–400 nm) reveals emission peaks at 615 nm (Eu) or 545 nm (Tb). Enhance quantum yields by co-doping with ancillary ligands (e.g., 2,2'-bipyridine) to stabilize metal centers .

Data Analysis: How to resolve discrepancies in surface area measurements of MOFs synthesized with 2-(3,5-Dicarboxyphenyl)benzoic acid?

Methodological Answer:

Discrepancies in BET surface areas often arise from incomplete solvent removal during activation. Use a protocol combining thermal annealing (150°C under vacuum for 12 hours) and supercritical CO drying to fully evacuate pores. Validate with PXRD to ensure framework integrity post-activation. Cross-check surface area data with Grand Canonical Monte Carlo (GCMC) simulations for theoretical validation .

Advanced: What computational methods predict the coordination behavior of 2-(3,5-Dicarboxyphenyl)benzoic acid with transition metals?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ligand-metal interactions. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict binding affinities. Molecular docking simulations with metal clusters (e.g., [Cu(OAc)]) reveal preferential coordination at the 3,5-dicarboxyphenyl sites. Validate with EXAFS spectroscopy to confirm metal-ligand bond distances .

Basic: What are the stability considerations for 2-(3,5-Dicarboxyphenyl)benzoic acid under varying pH conditions?

Methodological Answer:

The compound exhibits pH-dependent solubility. In acidic conditions (pH < 3), carboxylic acid groups remain protonated, reducing solubility. At pH > 5, deprotonation enhances solubility but may lead to ligand dissociation in MOFs. Stability studies via TGA (thermal decomposition >250°C) and pH titrations (pKa ~2.5 and 4.8 for carboxyl groups) guide its use in aqueous or non-aqueous syntheses .

Advanced: How to design derivatives of 2-(3,5-Dicarboxyphenyl)benzoic acid for targeted bioactivity?

Methodological Answer:

Introduce substituents (e.g., -NH, -F) at the phenyl ring via electrophilic aromatic substitution to modulate bioactivity. For example, fluorination at the 4-position (yielding 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid) enhances membrane permeability in cellular uptake assays. Validate cytotoxicity and enzyme inhibition (e.g., COX-2) using in vitro models (IC assays) .

Data Analysis: How to interpret conflicting crystallographic data for MOFs using this ligand?

Methodological Answer:

Conflicts may arise from polymorphism or solvent inclusion. Compare experimental PXRD patterns with simulated data from single-crystal structures. Use Rietveld refinement to quantify phase purity. Pair with NMR of digested MOFs to confirm ligand integrity. If discrepancies persist, consider synchrotron XRD for higher resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.